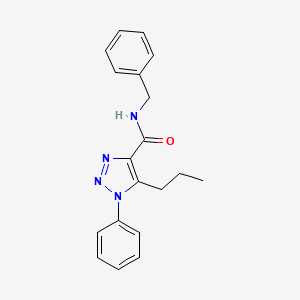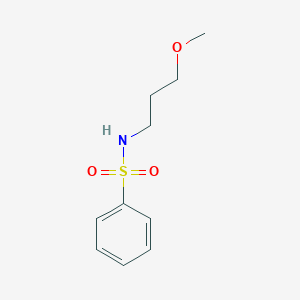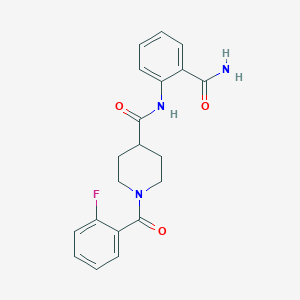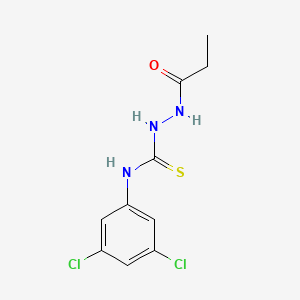
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
概要
説明
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .
-
Step 1: Synthesis of Azide Intermediate
Reagents: Benzyl bromide, sodium azide
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: Benzyl azide
-
Step 2: CuAAC Reaction
Reagents: Benzyl azide, phenylacetylene, copper(I) catalyst
Conditions: Room temperature, aqueous or organic solvent
Product: 1-benzyl-1-phenyl-1H-1,2,3-triazole
-
Step 3: Propylation and Carboxamidation
Reagents: Propyl bromide, carboxamide derivative
Conditions: Base (e.g., K2CO3), appropriate solvent
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Formation of triazole N-oxides
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of substituted benzyl or phenyl derivatives
科学的研究の応用
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1-benzyl-1-phenyl-1H-1,2,3-triazole
- 1-benzyl-1-phenyl-5-methyl-1H-1,2,3-triazole
- 1-benzyl-1-phenyl-5-ethyl-1H-1,2,3-triazole
Uniqueness
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group and carboxamide functionality can enhance its interaction with biological targets and improve its pharmacokinetic properties .
特性
IUPAC Name |
N-benzyl-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-9-17-18(19(24)20-14-15-10-5-3-6-11-15)21-22-23(17)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYLWGXWJQOZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 3-({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4668343.png)

![N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4668352.png)
![N-(2-methoxyphenyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4668359.png)
![4-(1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B4668369.png)
![ethyl {2-bromo-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B4668372.png)


![5-[3-(2,4-dichlorophenoxy)propyl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4668408.png)
![ETHYL 4-(5-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B4668415.png)
![ethyl 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4668429.png)
![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4668439.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4668449.png)
![1-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4668450.png)
